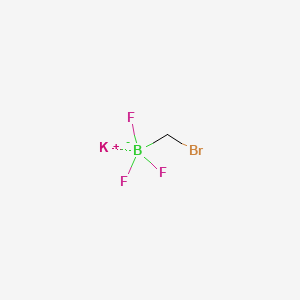

Potassium (bromomethyl)trifluoroborate

Descripción general

Descripción

Potassium (bromomethyl)trifluoroborate is a white to light yellow solid . It is an organotrifluoroborate that is involved in Suzuki-Miyaura cross-coupling reactions and the synthesis of functionalized ethyltrifluoroborates . It can also participate in SN2 displacement with alkoxides .

Synthesis Analysis

Potassium trifluoroborate can be synthesized by hydroboration or C-B coupling reaction . A multicomponent reaction of potassium trifluoroborate salts has also been reported .Molecular Structure Analysis

The molecular formula of Potassium (bromomethyl)trifluoroborate is CH2BBrF3K . It has a molecular weight of 200.84 .Chemical Reactions Analysis

Potassium (bromomethyl)trifluoroborate is involved in Suzuki-Miyaura cross-coupling reactions and the synthesis of functionalized ethyltrifluoroborates . It can also participate in SN2 displacement with alkoxides .Physical And Chemical Properties Analysis

Potassium (bromomethyl)trifluoroborate is a white to light yellow solid . It has a molecular weight of 200.84 .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

Potassium (bromomethyl)trifluoroborate is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds, which are essential in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Functionalized Ethyltrifluoroborates

Another significant application is the synthesis of functionalized ethyltrifluoroborates . These compounds serve as intermediates in organic synthesis and can be used to create a diverse range of chemical products .

SN2 Displacement with Alkoxides

Potassium (bromomethyl)trifluoroborate is involved in SN2 displacement reactions with alkoxides . This type of reaction is fundamental in organic chemistry, allowing the exchange of functional groups to produce various chemical structures .

Organotrifluoroborates as Boronic Acid Surrogates

This compound acts as a versatile and stable surrogate for boronic acidsOrganotrifluoroborates are used due to their stability and reactivity, making them preferable in certain chemical reactions over traditional boronic acids .

Versatile Starting Material for Suzuki Coupling

It serves as a versatile starting material for Suzuki coupling , providing a variety of functionalized substrates. This application highlights its role in facilitating the formation of biaryl compounds, which are crucial in many areas of chemical research .

Other C-C Bond Forming Reactions

Potassium (bromomethyl)trifluoroborate has also been used for a variety of other C-C bond-forming reactions . Its compatibility with a wide range of functional groups and stability under commonly used conditions make it an invaluable reagent in organic synthesis .

Mecanismo De Acción

Target of Action

Potassium (bromomethyl)trifluoroborate primarily targets organoboron reagents . These reagents are involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The compound’s role is to act as a versatile and stable boronic acid surrogate .

Mode of Action

The compound interacts with its targets through nucleophilic coupling . It participates in the Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile . This interaction results in the synthesis of functionalized ethyltrifluoroborates .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize carbon-carbon bonds . The downstream effects include the production of a variety of functionalized substrates .

Pharmacokinetics

It’s important to note that the compound is a solid at room temperature , and it’s soluble in water , which can impact its use in various reactions.

Result of Action

The molecular effect of the compound’s action is the formation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.

Safety and Hazards

Potassium (bromomethyl)trifluoroborate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . This suggests that they have a promising future in the field of organic synthesis.

Relevant Papers I analyzed all relevant papers retrieved. The most relevant papers discuss the synthesis and applications of potassium trifluoroborates , their mechanism of action , and their physical and chemical properties .

Propiedades

IUPAC Name |

potassium;bromomethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BBrF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDFPIRYUOCVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CBr)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635641 | |

| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (bromomethyl)trifluoroborate | |

CAS RN |

888711-44-2 | |

| Record name | Potassium (bromomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (bromomethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1632125.png)

![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)